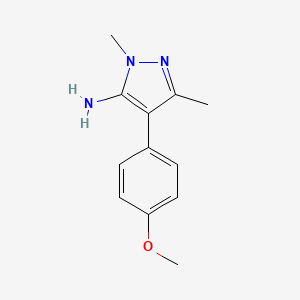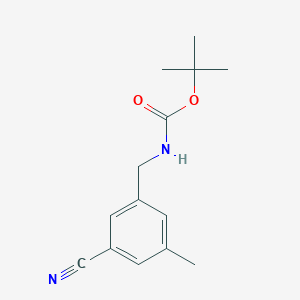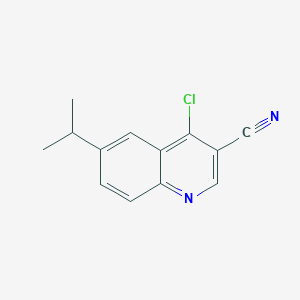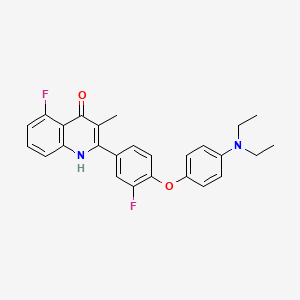
4-Méthoxy-1H-indole-3-carbonitrile
Vue d'ensemble
Description
4-Methoxy-1H-indole-3-carbonitrile is a member of indoles . It has a molecular formula of C10H8N2O .
Synthesis Analysis
Key steps in the synthesis of 4-Methoxy-1H-indole-3-carbonitrile include a Sonogashira coupling and a CuI-mediated indole formation . The Structure-activity relationship (SAR) analysis showed that substituting of an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the bulk solvent region were critical for PAK1 inhibitory activity and selectivity .Molecular Structure Analysis
The molecular structure of 4-Methoxy-1H-indole-3-carbonitrile can be viewed using Java or Javascript .Chemical Reactions Analysis
N-arylsulfonyl-3-acetylindole derivative was prepared and evaluated as HIV-1 inhibitors analogs . In route k, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Physical And Chemical Properties Analysis
4-Methoxy-1H-indole-3-carbonitrile has a molecular weight of 147.1739 . More information about its physical and chemical properties can be found on ChemicalBook .Applications De Recherche Scientifique
Agents antiviraux
Les dérivés de 4-Méthoxy-1H-indole-3-carbonitrile ont été étudiés pour leurs propriétés antivirales. Ces composés ont montré une activité inhibitrice contre divers virus, notamment le virus de la grippe A et le virus Coxsackie B4. Par exemple, certains dérivés ont démontré une sélectivité et une puissance significatives en tant qu'agents antiviraux, avec des valeurs de CI50 indiquant leur efficacité à inhiber la réplication virale .
Applications anti-inflammatoires
Le noyau indole, qui fait partie de la structure du this compound, est connu pour posséder des propriétés anti-inflammatoires. Cela fait de ses dérivés des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires qui pourraient être utilisés pour traiter diverses maladies inflammatoires .
Recherche anticancéreuse
Les dérivés de l'indole, y compris ceux du this compound, sont explorés pour leurs activités anticancéreuses. Ils se révèlent efficaces pour cibler diverses lignées cellulaires cancéreuses, offrant une voie pour le développement de nouvelles thérapies anticancéreuses .
Réactions multicomposants (RMC)
Le this compound sert de précurseur efficace dans les réactions multicomposants, qui sont des stratégies synthétiques durables utilisées en chimie médicinale. Ces réactions sont précieuses pour créer des molécules complexes qui peuvent servir de composés pharmaceutiquement actifs .
Inhibiteurs de la glycogene synthase kinase 3β (GSK-3)
Ce composé est utilisé dans la synthèse d'inhibiteurs de la GSK-3, une enzyme impliquée dans de nombreux processus cellulaires. Les inhibiteurs de la GSK-3 ont un potentiel thérapeutique dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et le trouble bipolaire .
Inhibiteurs de l'intégrase du VIH-1
Les dérivés du this compound sont étudiés comme inhibiteurs de l'intégrase du VIH-1, une enzyme essentielle à la réplication du virus VIH. Ces inhibiteurs sont essentiels au développement de nouveaux médicaments antirétroviraux pour traiter le VIH/SIDA .
Orientations Futures
Mécanisme D'action
Target of Action
4-Methoxy-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
4-Methoxy-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been shown to exhibit inhibitory activity against certain enzymes involved in viral replication . Additionally, this compound can bind to multiple receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 4-Methoxy-1H-indole-3-carbonitrile on different cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have demonstrated cytotoxic effects against various human cancer cell lines . This compound can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cell survival and growth .
Molecular Mechanism
At the molecular level, 4-Methoxy-1H-indole-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been shown to inhibit viral enzymes, thereby preventing viral replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methoxy-1H-indole-3-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have shown varying degrees of stability under different experimental conditions . Over time, this compound may undergo degradation, leading to changes in its biological activity and efficacy . Long-term studies have also revealed potential effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-Methoxy-1H-indole-3-carbonitrile at different dosages have been investigated in animal models. These studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have demonstrated cytotoxicity at high concentrations, affecting cell viability and function . Threshold effects have also been observed, indicating specific dosage ranges where the compound exerts its optimal biological activity .
Metabolic Pathways
4-Methoxy-1H-indole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 4-Methoxy-1H-indole-3-carbonitrile within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been shown to accumulate in certain tissues, affecting their localization and concentration . These factors can influence the compound’s therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 4-Methoxy-1H-indole-3-carbonitrile plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Indole derivatives, including 4-Methoxy-1H-indole-3-carbonitrile, have been observed to localize in the nucleus, cytoplasm, and other subcellular structures, influencing their interactions with biomolecules and cellular processes .
Propriétés
IUPAC Name |
4-methoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQKEAUKMZGVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652996 | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889942-79-4 | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889942-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)


![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)
![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)

![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)



![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)
